Calpain inhibitor II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

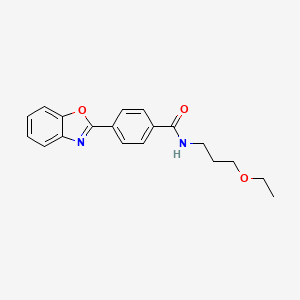

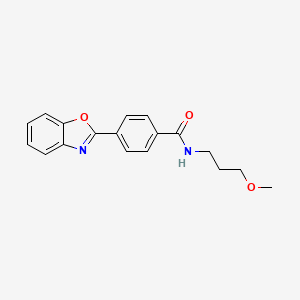

Calpain inhibitor II is a synthetic compound known for its ability to inhibit calpain, a family of calcium-dependent cysteine proteases. Calpains play a crucial role in various cellular processes, including cell motility, cell cycle progression, and apoptosis. This compound has been extensively studied for its potential therapeutic applications, particularly in neurodegenerative diseases and other conditions where calpain activity is dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calpain inhibitor II is typically synthesized through a series of chemical reactions involving the protection and deprotection of functional groups, as well as the formation of peptide bonds. The synthesis often starts with the protection of amino groups using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form peptide bonds. After the desired peptide sequence is assembled, the protecting groups are removed under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

Calpain inhibitor II undergoes various chemical reactions, including:

Oxidation: This reaction can modify the sulfur-containing groups in the compound.

Reduction: This reaction can be used to reduce disulfide bonds within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols .

Scientific Research Applications

Calpain inhibitor II has a wide range of scientific research applications:

Chemistry: Used as a tool to study the role of calpains in various chemical processes.

Biology: Employed in research to understand calpain-mediated cellular mechanisms.

Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting calpain activity

Mechanism of Action

Calpain inhibitor II exerts its effects by binding to the active site of calpain enzymes, thereby preventing the proteolytic activity of these enzymes. The inhibition of calpain activity disrupts various cellular processes, including apoptosis and cell motility. The molecular targets of this compound include calpain 1 and calpain 2, which are involved in the regulation of cellular calcium levels and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Calpain inhibitor I: Another potent inhibitor of calpain, but with different specificity and potency.

E-64-d: A cysteine protease inhibitor that also inhibits calpain activity but has a broader range of targets.

SNJ-1945: A more selective calpain inhibitor with potential therapeutic applications in neurodegenerative diseases

Uniqueness

Calpain inhibitor II is unique in its high specificity for calpain enzymes, making it a valuable tool for studying calpain-mediated processes. Its ability to cross the blood-brain barrier also makes it particularly useful in research related to neurodegenerative diseases .

Properties

IUPAC Name |

2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWLAIMXRBDUMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.